molecular formula C20H21N3O2 B12164812 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12164812
M. Wt: 335.4 g/mol
InChI Key: QOHQDHFUONSFAU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridazin-3(2H)-one core substituted at position 2 with a benzyl(methyl)aminomethyl group and at position 6 with a 4-methoxyphenyl moiety. The benzyl(methyl)amino group introduces a tertiary amine, which may enhance solubility and modulate receptor interactions. The 4-methoxyphenyl substituent is a common pharmacophore in bioactive molecules, often associated with improved binding affinity due to its electron-donating methoxy group .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C20H21N3O2/c1-22(14-16-6-4-3-5-7-16)15-23-20(24)13-12-19(21-23)17-8-10-18(25-2)11-9-17/h3-13H,14-15H2,1-2H3

InChI Key

QOHQDHFUONSFAU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method includes the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process usually includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyridazin-3(2H)-one derivatives is presented below, focusing on substituents, synthesis, and pharmacological data.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 2) Substituent (Position 6) Key Synthesis Steps Pharmacological Activity Notable Findings
Target Compound Benzyl(methyl)aminomethyl 4-methoxyphenyl Not reported Unknown (hypothesized) Tertiary amine may enhance solubility vs. aromatic substituents
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one () Phenyl 4-Methylphenyl Phenyl hydrazine cyclization in ethanol Not specified IR: C=O at 1713 cm⁻¹, indicative of pyridazinone core
4-[(4-Methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one () 4-Methoxyphenylamino Pd-catalyzed coupling with trimethylaluminium Not tested Low yield (20%); off-white solid
2-(4-Bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one () 4-Bromo-2-fluorobenzyl 4-Methoxyphenyl Unreported Unreported Halogenated substituent may affect electronic properties
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one () Benzylidene 4-Chlorophenyl Aldehyde condensation in ethanol Anti-inflammatory (hypothesized) Substitution at position 4 vs. 2
2-(4-tert-Butylbenzyl)-6-(4-methylstyryl)pyridazin-3(2H)-one () 4-tert-Butylbenzyl 4-Methylstyryl Unreported Suppliers listed Bulky tert-butyl group may influence steric interactions

Key Observations :

Substituent Effects: Position 2: The target’s benzyl(methyl)aminomethyl group contrasts with simpler aryl (e.g., phenyl in ) or halogenated (e.g., bromo-fluorobenzyl in ) substituents.

Synthetic Routes :

  • Palladium catalysis () and hydrazine cyclization () are common methods. The target compound may require similar strategies for functionalization.

Pharmacological Hypotheses: Anti-inflammatory activity is reported for a related 4,5-dihydropyridazinone (IC₅₀ = 11.6 μM, ). The target’s 4-methoxyphenyl group could confer similar activity.

Physicochemical Properties :

  • The target’s tertiary amine may lower melting points compared to halogenated derivatives (e.g., ) due to reduced crystallinity.
  • IR spectra of analogs show characteristic C=O stretches (~1700 cm⁻¹), which would be consistent in the target compound .

Structure-Activity Relationships (SAR) :

  • Electron-Donating Groups : Methoxy () and methyl () substituents enhance receptor binding in some contexts.
  • Steric Effects: Bulky groups (e.g., tert-butyl in ) at position 2 may reduce off-target interactions, whereas the target’s benzyl(methyl)aminomethyl group balances bulk and solubility.

Biological Activity

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by a complex structure with various functional groups, is under investigation for its therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is C18H20N2O, with a molecular weight of 290.37 g/mol. Its structure includes a pyridazinone core, a benzyl(methyl)amino group, and a methoxyphenyl substituent, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one have demonstrated antitumor activity . A study focusing on structural analogs revealed that certain derivatives exhibited moderate to high potency against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHT-293.2Cell cycle arrest

Neuropharmacological Effects

In addition to anticancer properties, this compound has shown promise as a neuroprotective agent . In vitro studies have indicated that it can modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cells. The potential mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant enzyme activity.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are noteworthy, as it has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis.

Case Studies

  • Antitumor Activity Study
    • Objective: To evaluate the anticancer efficacy of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one.
    • Method: MTT assay was performed on MCF-7 and HT-29 cell lines.
    • Results: The compound exhibited an IC50 value of 5.0 µM against MCF-7 cells, indicating significant cytotoxicity.
  • Neuroprotective Effects Study
    • Objective: To assess the neuroprotective effects in oxidative stress models.
    • Method: Neuronal cells were treated with hydrogen peroxide in the presence of varying concentrations of the compound.
    • Results: A reduction in ROS levels was observed, along with increased viability of neuronal cells compared to controls.

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